Cas no 177409-39-1 (4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid)
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid
- 1-methyl-3-nitropyrazole-5-carboxylic acid
- AKOS B024347
- ART-CHEM-BB B024347
- 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-nitro-
- 004932
- CBI-BB ZERO
- 2-Methyl-5-nitro-pyrazole-3-carboxylic acid
- ZTTJIDURGGLBHQ-UHFFFAOYSA-N
- LS-05951
- 177409-39-1
- MFCD06805246
- EN300-92745
- STK350125
- G56350
- DB-301479
- ALBB-018014
- SCHEMBL2119388
- CS-0217915
- 2-methyl-5-nitropyrazole-3-carboxylic acid
- 1-methyl-3-nitro-1H-pyrazole-5-carboxylicacid
- AKOS000308856
- CBI-BB ZERO/004932
- 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid
-
- MDL: MFCD06805246
- Inchi: 1S/C5H5N3O4/c1-7-3(5(9)10)2-4(6-7)8(11)12/h2H,1H3,(H,9,10)
- InChI Key: ZTTJIDURGGLBHQ-UHFFFAOYSA-N
- SMILES: OC(C1=CC([N+](=O)[O-])=NN1C)=O
Computed Properties
- Exact Mass: 171.02800565g/mol
- Monoisotopic Mass: 171.02800565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 399.0±27.0 °C at 760 mmHg
- Flash Point: 195.1±23.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM314797-1g |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 95% | 1g |
$359 | 2023-02-02 | |
| abcr | AB379768-500 mg |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 500MG |
€313.80 | 2022-03-02 | ||
| abcr | AB379768-1 g |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 1g |
€373.00 | 2022-03-02 | ||
| abcr | AB379768-5 g |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 5g |
€965.00 | 2022-03-02 | ||
| eNovation Chemicals LLC | Y1245364-1g |
AKOS B024347 |
177409-39-1 | 95% | 1g |
$320 | 2024-06-06 | |
| Chemenu | CM314797-1g |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 95% | 1g |
$302 | 2021-08-18 | |
| Chemenu | CM314797-5g |
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid |
177409-39-1 | 95% | 5g |
$853 | 2021-08-18 | |
| TRC | B451138-25mg |
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid |
177409-39-1 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B451138-50mg |
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid |
177409-39-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B451138-250mg |
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid |
177409-39-1 | 250mg |
$ 340.00 | 2022-06-07 |
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid Suppliers
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid
Professional Introduction to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid (CAS No. 177409-39-1)
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid, with the CAS number 177409-39-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, which is well-known for its diverse biological activities and applications in drug development. The structural features of this molecule, including the presence of an iodine substituent, a methyl group, and a nitro group, make it a versatile intermediate for synthesizing more complex pharmacologically active agents.
The iodo and nitro functional groups in 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid play crucial roles in its reactivity and potential applications. The iodine atom, for instance, can participate in various chemical transformations such as cross-coupling reactions, which are widely used in the synthesis of biaryl compounds. These reactions are particularly valuable in medicinal chemistry for constructing complex molecular architectures. On the other hand, the nitro group can be reduced to an amine, providing a pathway to introduce amine functionalities into the molecule, which are essential for further derivatization and drug development.
Recent research has highlighted the importance of pyrazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. Studies have shown that compounds containing the pyrazole core exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific modifications present in 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
In particular, the combination of the methyl, iodo, and nitro groups on the pyrazole ring suggests potential applications in the synthesis of kinase inhibitors, which are critical targets in oncology research. Kinase inhibitors have emerged as a major class of therapeutic agents due to their ability to modulate signaling pathways involved in cell growth and proliferation. The structural features of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid could be leveraged to design molecules that selectively inhibit specific kinases, thereby offering new therapeutic strategies for cancer treatment.
Moreover, the carboxylic acid moiety in this compound provides an additional handle for further functionalization. This group can be used to form esters or amides, expanding the range of possible derivatives with tailored biological activities. Such modifications are often employed in drug discovery to optimize pharmacokinetic properties such as solubility and bioavailability.
The synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-catalyzed cross-coupling processes, are often employed to construct the desired molecular framework efficiently. The presence of sensitive functional groups like the nitro group necessitates careful control over reaction conditions to prevent unwanted side reactions.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, providing insights into potential drug efficacy and selectivity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
In conclusion, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic Acid (CAS No. 177409-39-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules. Ongoing studies continue to explore its applications in drug development, particularly in the area of kinase inhibition for cancer therapy. As research progresses, this compound is expected to contribute further to advancements in medicinal chemistry and pharmacology.
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